4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol
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Overview
Description
4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, amino, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-hydroxyphenylacetic acid with ethylamine to form an intermediate, which is then further reacted with 2-hydroxy-3-chloropropoxybenzene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyphenyl)acetamide: Shares the acetamide group but lacks the additional hydroxyl and amino groups.
4-Hydroxyphenethyl acetate: Contains a similar aromatic structure but differs in the functional groups attached.
Uniqueness
4-Hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
70579-93-0 |
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Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[4-[2-hydroxy-3-[2-(4-hydroxyphenyl)ethylamino]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C19H24N2O4/c1-14(22)21-16-4-8-19(9-5-16)25-13-18(24)12-20-11-10-15-2-6-17(23)7-3-15/h2-9,18,20,23-24H,10-13H2,1H3,(H,21,22) |
InChI Key |
OAKAJIISOYVWJI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CNCCC2=CC=C(C=C2)O)O |
Synonyms |
4-hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol 4-hydroxyphenethylamino-3-(4-acetamido)phenoxypropan-2-ol, monooxalate TYR-PRAC |
Origin of Product |
United States |
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